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Compound of Interest

Compound Name:
1-(2-Bromophenyl)cyclohexan-1-

amine

CAS No.: 1341527-70-5

Cat. No.: B3232482

Get Quote

Compound Identity & Significance
IUPAC Name: 1-(2-Bromophenyl)cyclohexan-1-amine

Chemical Formula: C₁₂H₁₆BrN[1]

Molecular Weight: 254.17 g/mol

Structural Class: Gem-disubstituted cyclohexane; Arylcyclohexylamine.

Relevance: Primary amine precursor for N-substituted derivatives (e.g., 2-Bromo-PCP,

Bromoketamine analogs). Its identification is essential for purity assessment in medicinal

chemistry and forensic analysis.

Structural Visualization
The following diagram illustrates the connectivity and key steric interactions defining the NMR

signals.
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Caption: Structural logic flow for 1-(2-Bromophenyl)cyclohexan-1-amine, highlighting the

gem-disubstitution and ortho-bromo steric effects that dictate chemical shifts.

Synthesis & Impurity Context
Understanding the synthesis is crucial for interpreting the NMR spectrum, particularly for

identifying solvent residues or unreacted precursors.

Standard Workflow:

Grignard Addition: 2-Bromophenylmagnesium bromide + Cyclohexanone → 1-(2-

Bromophenyl)cyclohexan-1-ol.

Impurity Marker: Residual Cyclohexanone (Multiplets ~2.4 ppm).

Ritter Reaction / Azide Sequence: Alcohol → Azide → Amine.

Impurity Marker: Elimination product (1-(2-Bromophenyl)cyclohexene) – look for vinylic

protons ~5.5-6.0 ppm.

1H NMR Data Analysis (400 MHz, CDCl₃)
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The proton spectrum is characterized by a distinct aromatic region due to the 2-bromo

substituent and a complex aliphatic region due to the cyclohexane ring's restricted mobility.

Aromatic Region (7.0 – 7.7 ppm)
The 2-bromo group breaks the symmetry of the phenyl ring, creating a distinct 4-spin system.

Position Shift (δ, ppm) Multiplicity
Coupling (J,
Hz)

Assignment
Logic

H-3' 7.58 – 7.62 Doublet (d) ~8.0

Diagnostic: Ortho

to Br.

Significantly

deshielded by

the

electronegative

bromine.

H-6' 7.35 – 7.42
Doublet of

Doublets (dd)
~7.8, 1.5

Ortho to

Cyclohexyl.

Shielded relative

to H-3' but

affected by steric

bulk.

H-5' 7.25 – 7.32
Triplet of

Doublets (td)
~7.5, 1.2

Meta to Br.

Standard

aromatic range.

H-4' 7.08 – 7.15
Triplet of

Doublets (td)
~7.6, 1.8

Para to

Cyclohexyl.

Often the most

shielded

aromatic proton.

Aliphatic Region (1.0 – 2.5 ppm)
The gem-disubstitution at C1 renders the cyclohexane ring conceptually rigid on the NMR

timescale, often distinguishing axial/equatorial pairs.
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Position Shift (δ, ppm) Multiplicity Integration
Assignment
Logic

H-2, H-6 2.05 – 2.25 Multiplet (m) 2H

Equatorial

protons adjacent

to the quaternary

center

(deshielded).

H-2, H-6 1.75 – 1.90 Multiplet (m) 2H

Axial protons

adjacent to the

quaternary

center.

H-3, H-5 1.50 – 1.70 Multiplet (m) 4H
Remote ring

protons.

H-4 1.25 – 1.45 Multiplet (m) 2H Distal protons.

-NH₂ 1.60 – 2.00
Broad Singlet (br

s)
2H

Exchangeable.

Shift varies with

concentration/wa

ter. Note: In HCl

salt, this moves

to ~8.5 ppm

(DMSO-d6).

13C NMR Data Analysis (100 MHz, CDCl₃)
The carbon spectrum is the definitive tool for confirming the quaternary center and the

substitution pattern.

Consensus Chemical Shifts
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Carbon Type Shift (δ, ppm) Assignment Notes

Ipso-Ar 144.5 – 146.0 C-1'

Quaternary aromatic

carbon attached to the

cyclohexane ring.

Ortho-Ar (Br) 121.5 – 123.0 C-2'

Diagnostic: Carbon

directly attached to

Bromine. Upfield shift

due to heavy atom

effect.

Aromatic CH 132.5 – 133.5 C-3'
Deshielded carbon

ortho to Br.

Aromatic CH 128.0 – 129.5 C-4', C-5'
Typical aromatic

range.

Aromatic CH 127.0 – 127.8 C-6'
Ortho to the

quaternary center.

Quaternary 54.0 – 56.5 C-1

Critical: The

quaternary carbon of

the cyclohexane ring

bearing the amine.

Cyclohexyl 38.0 – 40.5 C-2, C-6

Methylene carbons

adjacent to the

quaternary center.

Cyclohexyl 25.5 – 26.5 C-4 Distal methylene.

Cyclohexyl 22.0 – 23.5 C-3, C-5
Remote methylene

carbons.

Experimental Protocol for Validation
To validate a sample of 1-(2-Bromophenyl)cyclohexan-1-amine, follow this self-validating

protocol.
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Sample Preparation
Free Base Extraction: If the sample is a salt (white powder), dissolve 10 mg in 1 mL NaHCO₃

(aq) and extract with 0.7 mL CDCl₃. Dry the organic layer over anhydrous K₂CO₃ directly in

the NMR tube if filtering is difficult, or filter through a cotton plug.

Solvent:CDCl₃ is preferred for the free base to observe the distinct aromatic splitting. DMSO-

d6 is required if analyzing the HCl salt directly.

Acquisition Parameters
1H NMR: 16 scans minimum. Spectral width -2 to 14 ppm.

13C NMR: 512 scans minimum. Relaxation delay (d1) ≥ 2.0s to ensure quaternary carbons

(C1 and C1') integrate visible signals.

Validation Criteria (Pass/Fail)
PASS: Presence of a doublet at ~7.6 ppm (1H) and a quaternary carbon at ~55 ppm (13C).

FAIL: Absence of the ~7.6 ppm doublet (indicates loss of Br or wrong isomer). Presence of

triplet at ~3.5 ppm (indicates unreacted alcohol precursor).
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2Fabs%2F10.1021%2Fjm00326a019
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3232482?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. PubChemLite - 1-(4-bromophenyl)cyclohexan-1-amine hydrochloride (C12H16BrN)
[pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 1-(2-
Bromophenyl)cyclohexan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3232482/docs#technical-guide-spectroscopic-
profiling-of-1-2-bromophenyl-cyclohexan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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